molecular formula C10H21F3O2Si B8064985 (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane

Cat. No. B8064985
M. Wt: 258.35 g/mol
InChI Key: JUFKGOYTCNUYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane is a useful research compound. Its molecular formula is C10H21F3O2Si and its molecular weight is 258.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrolyte Solvents for Li-ion Batteries : Novel silane compounds, including (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane variants, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts and provide good passivation films on graphite anodes, contributing to stable and high lithium-ion conductivities at room temperature (Amine et al., 2006).

  • Peroxygenation of Olefinic Compounds : This compound has been used in the direct peroxygenation of various olefinic compounds with molecular oxygen, catalyzed by cobalt(II) complexes. The method is efficient and can produce hydroperoxy derivatives of olefins, which are useful intermediates in organic synthesis (Isayama, 1990).

  • Polymer Electrolytes Based on Polysilane Comb Polymers : Polysilane comb polymers, incorporating ethoxyethoxybutane in their side chains, have been used as polymer electrolyte hosts. These materials solubilize lithium triflate and offer a range of compositions for polymer electrolytes with varying ionic conductivities (Lyons et al., 1996).

  • Peptide Synthesis : Triethylsilane acts as a carbocation scavenger in the deprotection of t-butyl ester and t-butoxycarbonyl sites in protected amino acids and peptides. This application is crucial in peptide synthesis, leading to increased yields and improved selectivity (Mehta et al., 1992).

  • Gas Separation Membranes : Triethoxysilane (TRIES) has been used in the fabrication of gas separation membranes. These membranes, with tuned pore sizes, show high selectivity for gases like helium and hydrogen, and are important in gas separation technologies (Kanezashi et al., 2017).

  • Hydrosilylation Reactions : This compound is also used in hydrosilylation reactions, particularly in the synthesis of organosilicon compounds. These reactions are foundational in the field of organometallic chemistry and have wide applications in material science (Chakrapani et al., 2003).

properties

IUPAC Name

(1-ethoxy-2,2,2-trifluoroethoxy)-triethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21F3O2Si/c1-5-14-9(10(11,12)13)15-16(6-2,7-3)8-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFKGOYTCNUYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(F)(F)F)O[Si](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21F3O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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